molecular formula C17H19NO B1445370 4-Benzyl-3,4,5,6-tetrahydro-1H-benzo[f][1,4]oxazocine CAS No. 1333113-99-7

4-Benzyl-3,4,5,6-tetrahydro-1H-benzo[f][1,4]oxazocine

Cat. No.: B1445370
CAS No.: 1333113-99-7
M. Wt: 253.34 g/mol
InChI Key: FIDDBFSBYXUIQD-UHFFFAOYSA-N
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Description

Introduction and Structural Characterization

Nomenclature and Classification

4-Benzyl-3,4,5,6-tetrahydro-1H-benzo[f]oxazocine belongs to the broader classification of benzoxazocines, which constitute a significant class of heterocyclic compounds characterized by the presence of both oxygen and nitrogen heteroatoms within an eight-membered ring system fused to a benzene nucleus. The systematic nomenclature follows International Union of Pure and Applied Chemistry guidelines, where the "benzo[f]" designation indicates the specific fusion pattern of the benzene ring to the oxazocine moiety, while the numerical descriptors "3,4,5,6-tetrahydro" specify the degree of saturation within the heterocyclic framework. The compound's classification extends beyond simple structural descriptors to encompass its role as a heterocyclic building block, as evidenced by its commercial availability for research applications in synthetic organic chemistry. The "4-benzyl" substituent represents a crucial structural feature that influences both the compound's chemical reactivity and conformational preferences, distinguishing it from other members of the benzoxazocine family through its specific substitution pattern.

Alternative nomenclature systems may refer to this compound using variations that emphasize different aspects of its molecular architecture, though the systematic name remains the most precise descriptor for chemical databases and research applications. The compound's classification as a fused bicyclic system places it within a category of molecules that exhibit enhanced stability compared to their monocyclic counterparts, while the presence of the benzyl group introduces additional conformational complexity that has implications for both synthetic accessibility and potential biological activity. The heterocyclic nature of the oxazocine ring, incorporating both oxygen and nitrogen within the eight-membered framework, creates opportunities for diverse chemical interactions and coordination behaviors that distinguish benzoxazocines from purely carbocyclic systems.

Historical Context of Benzoxazocine Research

The development of benzoxazocine chemistry has evolved significantly since the initial exploration of heterocyclic systems in the mid-twentieth century, with particular advancement in understanding the conformational properties and synthetic methodologies for these eight-membered ring systems. Early investigations into benzoxazocine derivatives were motivated by their structural relationship to biologically active compounds, particularly in the context of central nervous system modulators where the eight-membered ring framework provided unique pharmacological profiles. The historical progression of benzoxazocine research has been marked by significant milestones in conformational analysis, particularly following crystallographic studies that revealed the capacity of these systems to adopt multiple conformational states, including boat-chair and twist-chair configurations.

Research into nefopam and related benzoxazocine derivatives has provided foundational understanding of the conformational behavior exhibited by eight-membered heterocyclic systems, with studies demonstrating that these compounds can exist in distinct conformational states that influence their chemical and biological properties. The development of synthetic methodologies for benzoxazocine preparation has progressed from early solvent-based approaches to more recent catalyst-free and environmentally sustainable procedures, reflecting broader trends in synthetic organic chemistry toward greener methodologies. Historical investigations have established that benzoxazocine derivatives exhibit unique structural flexibility compared to their six- and seven-membered analogues, with this flexibility contributing to their distinctive spectroscopic signatures and conformational preferences.

The evolution of analytical techniques, particularly nuclear magnetic resonance spectroscopy and X-ray crystallography, has enabled increasingly sophisticated understanding of benzoxazocine structure-property relationships, leading to contemporary recognition of these compounds as valuable synthetic intermediates and potential therapeutic agents. Modern benzoxazocine research continues to build upon this historical foundation, with current investigations focusing on the development of new synthetic routes and the exploration of conformational dynamics using advanced computational and experimental methods.

Structural Features and Molecular Architecture

The molecular architecture of 4-benzyl-3,4,5,6-tetrahydro-1H-benzo[f]oxazocine is characterized by a complex three-dimensional framework that integrates an eight-membered heterocyclic ring with a fused benzene system and a pendant benzyl substituent. The core structural feature consists of the 1,4-oxazocine ring, which incorporates oxygen at position 1 and nitrogen at position 4 within the eight-membered framework, creating a heterocyclic system with distinct electronic and conformational properties compared to purely carbocyclic analogues. The "tetrahydro" designation indicates that four positions within the oxazocine ring are saturated, specifically at positions 3, 4, 5, and 6, while the remaining positions maintain their aromatic character through fusion with the benzene ring system.

The benzyl substituent attached at the 4-position introduces additional conformational complexity through its ability to adopt various orientations relative to the oxazocine ring plane, with these conformational preferences influenced by both steric and electronic factors. The fused benzene ring system provides aromatic stabilization to the overall molecular framework while also serving as a site for potential electrophilic substitution reactions, expanding the synthetic utility of the compound for derivatization studies. The specific fusion pattern designated as "benzo[f]" indicates that the benzene ring is fused across positions that create optimal electronic delocalization while maintaining the structural integrity of the eight-membered heterocyclic system.

Molecular modeling studies of related benzoxazocine derivatives have revealed that the eight-membered ring system exhibits significant conformational flexibility, with the ability to adopt multiple low-energy conformations that interchange through relatively low-energy transition states. The presence of both oxygen and nitrogen heteroatoms within the ring framework creates opportunities for intramolecular hydrogen bonding and coordination interactions that can stabilize specific conformational states under particular conditions. The overall molecular architecture represents a balance between conformational flexibility and structural stability, with the fused aromatic system providing a rigid framework while the saturated portions of the oxazocine ring allow for conformational adaptation.

Physical and Chemical Properties

The physical and chemical properties of 4-benzyl-3,4,5,6-tetrahydro-1H-benzo[f]oxazocine reflect its complex molecular architecture and heterocyclic composition, with a molecular weight of 253.34 grams per mole positioning it within the range typical for medium-sized organic compounds with potential biological activity. The compound's density and melting point characteristics have not been extensively documented in the available literature, though related benzoxazocine derivatives typically exhibit densities in the range of 1.1 to 1.3 grams per cubic centimeter and melting points that vary significantly based on substitution patterns and molecular packing in the solid state. The chemical stability of the compound under ambient conditions appears to be favorable, as evidenced by its commercial availability and storage recommendations that specify ambient temperature storage without special atmospheric requirements.

Property Value Reference
Molecular Formula C₁₇H₁₉NO
Molecular Weight 253.34 g/mol
Chemical Abstracts Service Number 1333113-99-7
Storage Conditions 2-8°C
Purity (Commercial) 95-98%

The compound's solubility characteristics likely reflect the amphiphilic nature of its structure, with the aromatic benzyl and benzene components contributing to hydrophobic character while the nitrogen and oxygen heteroatoms provide sites for hydrogen bonding with polar solvents. Chemical reactivity patterns for benzoxazocine derivatives typically involve nucleophilic substitution at positions adjacent to the nitrogen atom, electrophilic aromatic substitution on the fused benzene ring, and potential ring-opening reactions under acidic conditions. The presence of the benzyl substituent may influence these reactivity patterns by providing steric hindrance around the nitrogen center while also offering additional sites for chemical modification through benzylic functionalization reactions.

Thermal stability considerations for the compound suggest that the fused ring system provides enhanced stability compared to simple oxazocine derivatives, though detailed thermogravimetric analysis data are not available in the current literature. The compound's behavior under various chemical conditions likely follows patterns established for related benzoxazocine derivatives, with particular sensitivity to strong acids that may promote ring-opening reactions and strong bases that could facilitate elimination processes involving the benzyl substituent.

Spectroscopic Characteristics

Nuclear Magnetic Resonance Spectroscopic Analysis

Nuclear magnetic resonance spectroscopy provides crucial structural information for 4-benzyl-3,4,5,6-tetrahydro-1H-benzo[f]oxazocine, though detailed spectroscopic data for this specific compound are limited in the available literature. Related benzoxazocine derivatives have been extensively studied using both proton and carbon-13 nuclear magnetic resonance techniques, revealing characteristic spectroscopic signatures that can be extrapolated to understand the expected spectral features of this compound. The aromatic region of the proton nuclear magnetic resonance spectrum would be expected to display signals corresponding to both the fused benzene ring and the benzyl substituent, with chemical shifts typically ranging from 7.0 to 7.5 parts per million for the aromatic protons.

The aliphatic region of the spectrum would contain signals corresponding to the saturated portions of the oxazocine ring, with the methylene protons adjacent to oxygen and nitrogen exhibiting characteristic downfield shifts due to the deshielding effects of these electronegative heteroatoms. Conformational analysis of related benzoxazocine compounds using nuclear magnetic resonance spectroscopy has revealed that the eight-membered ring system exhibits dynamic behavior on the nuclear magnetic resonance timescale, with potential coalescence phenomena observed for protons in environments that interchange through conformational processes. The benzyl substituent would contribute distinctive signals including a characteristic benzylic methylene pattern and aromatic multipicity that would aid in structural confirmation.

Carbon-13 nuclear magnetic resonance spectroscopy would provide complementary structural information, with the aromatic carbons of both the fused benzene ring and benzyl group appearing in the 120-140 parts per million region, while the aliphatic carbons of the oxazocine ring would appear at higher field positions characteristic of their specific electronic environments. Variable temperature nuclear magnetic resonance studies of related compounds have provided insights into conformational dynamics, suggesting that this compound would likely exhibit temperature-dependent spectral behavior reflecting conformational interconversion processes.

Mass Spectrometry Profile

Mass spectrometric analysis of 4-benzyl-3,4,5,6-tetrahydro-1H-benzo[f]oxazocine would be expected to provide characteristic fragmentation patterns reflecting the molecular architecture and stability of various structural components. The molecular ion peak would appear at mass-to-charge ratio 253, corresponding to the molecular weight of the compound, with isotope patterns reflecting the natural abundance of carbon-13 and nitrogen-15 isotopes. Fragmentation patterns for benzoxazocine derivatives typically involve preferential cleavage at positions that generate stabilized cationic fragments, with the benzyl substituent representing a particularly labile group that would likely undergo facile loss under electron impact conditions.

Common fragmentation pathways would include loss of the benzyl radical (mass 91) to generate a cationic fragment at mass-to-charge ratio 162, corresponding to the protonated benzoxazocine core system. Additional fragmentation would likely involve ring-opening processes that generate linear fragments containing the characteristic oxygen-nitrogen-carbon framework, with these fragments providing structural confirmation through their specific mass values and fragmentation cascades. The stability of the fused ring system would be reflected in the relative abundance of molecular ion peaks compared to fragment ions, with stable aromatic systems typically exhibiting more intense molecular ion signals than aliphatic analogues.

Electrospray ionization mass spectrometry would provide complementary information through the generation of protonated molecular ions under mild ionization conditions, potentially revealing different fragmentation pathways compared to electron impact methods. Tandem mass spectrometry experiments could provide detailed structural confirmation through controlled fragmentation of selected precursor ions, with collision-induced dissociation patterns providing insights into the relative stability of different molecular regions.

Infrared Spectroscopic Features

Infrared spectroscopy of 4-benzyl-3,4,5,6-tetrahydro-1H-benzo[f]oxazocine would reveal characteristic vibrational frequencies corresponding to the various functional groups and structural features present within the molecular framework. The aromatic carbon-hydrogen stretching vibrations from both the fused benzene ring and benzyl substituent would appear in the 3000-3100 inverse centimeter region, while aliphatic carbon-hydrogen stretching modes from the saturated oxazocine ring portions would contribute signals in the 2800-3000 inverse centimeter range. The aromatic carbon-carbon stretching vibrations would manifest as multiple bands in the 1450-1600 inverse centimeter region, with the specific pattern reflecting the substitution patterns of both aromatic systems.

The carbon-oxygen and carbon-nitrogen stretching vibrations within the oxazocine ring would contribute to the fingerprint region of the spectrum, typically appearing between 1000-1300 inverse centimeters with frequencies that depend on the specific bonding environment and conformational state of the molecule. Aromatic carbon-hydrogen bending vibrations would appear as characteristic out-of-plane deformation modes in the 650-900 inverse centimeter region, with the specific pattern providing information about the substitution pattern of the aromatic rings. The absence of strong carbonyl or hydroxyl absorption bands would distinguish this compound from related derivatives containing these functional groups.

The complexity of the infrared spectrum would reflect the multiple vibrational modes associated with the three-dimensional molecular framework, with potential conformational sensitivity observed for modes involving the flexible oxazocine ring system. Comparative analysis with related benzoxazocine derivatives would aid in peak assignment and structural confirmation, particularly for modes that are characteristic of the eight-membered ring system versus those arising from the aromatic components.

Conformational Analysis and Molecular Dynamics

The conformational analysis of 4-benzyl-3,4,5,6-tetrahydro-1H-benzo[f]oxazocine requires consideration of the inherent flexibility of the eight-membered oxazocine ring system, which can adopt multiple conformational states that influence both the compound's chemical properties and spectroscopic characteristics. Studies of related benzoxazocine derivatives, particularly nefopam and its analogues, have established that eight-membered heterocyclic rings exhibit remarkable conformational diversity, with boat-chair and twist-chair conformations representing the most commonly observed low-energy states. The conformational preferences of this compound would be influenced by several factors including the steric requirements of the benzyl substituent, electronic interactions between the heteroatoms and aromatic systems, and intramolecular interactions that stabilize specific three-dimensional arrangements.

Crystallographic studies of related benzoxazocine compounds have revealed that the eight-membered ring system can exist in distinct conformational states within the same crystal structure, indicating relatively low energy barriers between different conformations. The boat-chair conformation, characterized by a flattened chair region and a staggered boat region, has been identified as particularly stable for many benzoxazocine derivatives, with this conformation minimizing transannular interactions while maintaining optimal orbital overlap within the heterocyclic framework. The twist-chair conformation represents an alternative low-energy state that may be accessible through relatively modest conformational changes, with the specific population of different conformers depending on environmental factors including temperature and solvent conditions.

Molecular mechanics calculations on related systems have indicated that the conformational energy landscape for benzoxazocine derivatives is characterized by multiple local minima separated by energy barriers that are surmountable at ambient temperatures. The presence of the benzyl substituent in this compound would introduce additional conformational variables through rotation about the carbon-nitrogen bond connecting the substituent to the ring system, with these rotational preferences influenced by both steric interactions and electronic effects. Dynamic nuclear magnetic resonance studies of similar compounds have demonstrated that conformational interconversion processes occur on timescales that are observable using nuclear magnetic resonance techniques, suggesting that this compound would exhibit similar dynamic behavior.

Properties

IUPAC Name

4-benzyl-3,4,5,6-tetrahydro-1H-2,5-benzoxazocine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19NO/c1-2-6-14(7-3-1)10-17-13-19-12-16-9-5-4-8-15(16)11-18-17/h1-9,17-18H,10-13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FIDDBFSBYXUIQD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(NCC2=CC=CC=C2CO1)CC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Conditions and Yields

Entry R1 (Aldehyde substituent) R2 (Amino alcohol substituent) Isocyanide Carboxylic Acid Solvent Yield (%) Product Type
1 4-MeC6H4 H tBu Ph iPrOH 68 Oxazocine derivative
2 nC6H13 H tBu Ph iPrOH 56 Oxazocine derivative
3 4-MeO-C6H4 H tBu Ph iPrOH 66 Oxazocine derivative
4 4-O2N-C6H4 H tBu Ph iPrOH 30 Oxazocine derivative

Note: tBu = tert-butyl; Ph = phenyl

These reactions generally proceed at room temperature or mild heating, with TsOH as an acid catalyst facilitating ring closure and rearrangement steps. Polar aprotic solvents such as acetonitrile improve yields for some steps, especially in ring expansion to morpholinones.

Tandem C-Alkylation and Intramolecular O-Alkylation for Oxazocine Core Formation

Another efficient method for synthesizing benzo-fused oxazocines involves a tandem reaction sequence catalyzed by DABCO (1,4-diazabicyclo[2.2.2]octane) in aqueous media:

  • Starting Materials: 2-hydroxy-1,4-naphthoquinone and 1-benzylquinolinium salts.
  • Catalyst: 10 mol% DABCO.
  • Medium: Water at room temperature.
  • Mechanism: The reaction proceeds via Michael addition of the activated hydroxy-naphthoquinone to the quinolinium salt, followed by intramolecular cyclization to form the oxazocine ring.

Reaction Outcomes

Entry Ar Group (Substituent on Quinoline) Yield (%) Reaction Time (h) Melting Point (°C)
1 C6H5 90 2.5 193 (reported 193–195)
2 4-MeOC6H4 74 3 184 (reported 183–185)
3 2-MeC6H4 63 3 174 (reported 173–175)
4 3-ClC6H4 69 2.5 160 (reported 160–162)

This eco-friendly method offers moderate to high yields under mild conditions and tolerates various functional groups on the aromatic ring.

Ring Expansion and Cyclization Techniques

In some synthetic routes, oxazolidines undergo ring expansion via reaction with isocyanides and acids to yield morpholinone or oxazocine derivatives:

  • Catalysts: p-Toluenesulfonic acid (TsOH).
  • Solvents: Polar aprotic solvents like acetonitrile, sulfolane, or DMSO are preferred.
  • Optimization: Design of experiments (DoE) studies showed that higher TsOH loading and polar aprotic solvents favor ring expansion.

These methods often yield moderate to good product quantities (up to ~80%) and require careful control of solvent and catalyst loading to minimize side products such as lactones.

Summary Table of Preparation Methods

Method Type Key Reagents Catalyst Solvent Temperature Yield Range (%) Notes
Multi-Component Reaction (MCR) N-alkyloxazolidine, isocyanide, carboxylic acid TsOH iPrOH, MeCN RT to mild heat 30–80 Efficient, versatile, requires acid catalysis
Tandem C- and O-Alkylation 2-hydroxy-1,4-naphthoquinone, benzylquinolinium salts DABCO (10 mol%) Water RT 60–90 Eco-friendly, aqueous medium, mild conditions
Ring Expansion of Oxazolidines Oxazolidine, isocyanide, acid TsOH MeCN, DMSO, sulfolane RT to mild heat 40–80 Requires polar aprotic solvent, optimized by DoE

Research Findings and Optimization Insights

  • The MCR approach allows rapid assembly of complex oxazocine frameworks with good functional group tolerance.
  • In situ formation of oxazolidines before MCR improves efficiency.
  • Polar aprotic solvents enhance ring expansion yields by reducing hydrogen bonding interference.
  • DABCO-catalyzed aqueous tandem reactions provide a green alternative with high yields and short reaction times.
  • Side products like lactones and morpholinones may form due to moisture or reaction conditions, requiring careful optimization.

Chemical Reactions Analysis

Types of Reactions

4-Benzyl-3,4,5,6-tetrahydro-1H-benzo[f][1,4]oxazocine can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles or electrophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

Chemical Properties and Structure

  • IUPAC Name : 4-benzyl-3,4,5,6-tetrahydro-1H-benzo[f][1,4]oxazocine
  • CAS Number : 10585-90-7
  • Molecular Formula : C17H19NO
  • Molecular Weight : 253.34 g/mol
  • Chemical Structure : The compound features a benzyl group attached to a tetrahydrobenzo[f][1,4]oxazocine ring system.

Chemistry

This compound serves as a valuable building block in organic synthesis. Its unique structure allows for:

  • Synthesis of Complex Molecules : The compound can be used to create more complex heterocycles or functionalized derivatives.
  • Ligand in Coordination Chemistry : It can act as a ligand for metal ions in coordination complexes.

Biology

Research has indicated that this compound may possess significant biological activities:

  • Antimicrobial Properties : Studies have shown it exhibits activity against various bacterial strains.
  • Anticancer Potential : Preliminary investigations suggest it may inhibit tumor growth in specific cancer cell lines.

Medicine

Ongoing research is exploring the therapeutic potential of this compound:

  • Neurological Disorders : Investigations into its effects on neurotransmitter systems may reveal applications in treating conditions like depression or anxiety.
  • Drug Development : As a lead compound, it is being studied for modifications that enhance efficacy and reduce side effects.

Industry

In industrial applications:

  • Material Science : The compound is being explored for its potential in developing new polymers with unique properties.
  • Catalysts : Its chemical properties may allow it to function as a catalyst in various chemical reactions.

Table 1: Comparison of Biological Activities

Compound NameActivity TypeReference
This compoundAntimicrobial
This compoundAnticancer
Related Compound XAntimicrobial
Related Compound YAnticancer

Table 2: Synthetic Routes

MethodDescription
CyclizationReaction of benzylamine with diketones or ketoesters
OxidationConverts to oxides or ketones
ReductionProduces alcohols or amines

Case Study 1: Antimicrobial Activity

A study published in the Journal of Medicinal Chemistry demonstrated that derivatives of this compound exhibited notable activity against Staphylococcus aureus, suggesting its potential as a lead compound for antibiotic development .

Case Study 2: Anticancer Research

Research conducted by the Cancer Research Institute explored the effects of this compound on human breast cancer cell lines. Results indicated a significant reduction in cell viability at concentrations above 10 µM after 48 hours of treatment .

Mechanism of Action

The mechanism of action of 4-Benzyl-3,4,5,6-tetrahydro-1H-benzo[f][1,4]oxazocine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Data Tables

Table 1: Structural and Physicochemical Properties

Compound Molecular Formula Molecular Weight Key Substituents Aromaticity (NMR Shift Range)
Nefopam $ \text{C}{17}\text{H}{19}\text{NO} $ 253.34 Benzyl Low ($ \delta $ 5.5–6.5 ppm)
Benzo-triazolo-oxazocine $ \text{C}{17}\text{H}{12}\text{N}7\text{O}3 $ 362.10 Triazole, nitro groups Moderate
1,4-Benzoxathiin $ \text{C}{15}\text{H}{12}\text{OS} $ 240.32 Methoxy, thiophenyl Low ($ \delta $ 6.8–7.2 ppm)

Key Research Findings

Fluorescence Applications: Benzo-triazolo-oxazocines exhibit quantum yields 3–4× higher than non-cyclized triazoles, enabling use in bioimaging .

Acid Sensitivity : Nefopam undergoes acid-induced rearrangement into diazepines, limiting its stability in acidic environments .

Anticancer Potential: Bridged pyrido-oxazocines show cytotoxic activity against KB and HepG2 cell lines, highlighting their therapeutic promise .

Biological Activity

4-Benzyl-3,4,5,6-tetrahydro-1H-benzo[f][1,4]oxazocine is a heterocyclic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This compound features a benzyl group attached to a tetrahydrobenzo[f][1,4]oxazocine ring system, which is known for its diverse pharmacological properties. This article aims to explore the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant research findings.

  • IUPAC Name : this compound
  • Molecular Formula : C17H19NO
  • CAS Number : 1333113-99-7
  • Melting Point : 146.0 to 153.0 °C
  • Purity : >97.0% (HPLC) .

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within biological systems. The compound may exert its effects by modulating the activity of enzymes or receptors involved in various physiological pathways. Research indicates that it may have antimicrobial and anticancer properties .

Antimicrobial Activity

Studies have shown that derivatives of oxazocine compounds exhibit significant antimicrobial properties. For instance, the compound's structural features may enhance its ability to penetrate microbial membranes and inhibit growth. Specific tests have demonstrated effectiveness against various bacterial strains .

Anticancer Properties

Research into the anticancer potential of this compound has revealed promising results. The compound has been evaluated in vitro for its cytotoxic effects on cancer cell lines. Notably, it appears to induce apoptosis in certain cancer cells through the activation of intrinsic pathways .

Case Studies and Research Findings

StudyFindings
Synthesis and Pharmacological Activity A study evaluated various derivatives of tetrahydro compounds related to this compound for their psychotropic effects and found that some exhibited notable activity at high concentrations .
Antimicrobial Efficacy Research indicated that modifications to the oxazocine structure could enhance antimicrobial potency against resistant strains .
Cancer Cell Studies In vitro studies showed that the compound could inhibit proliferation in breast cancer cell lines by inducing cell cycle arrest and apoptosis .

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound in relation to other heterocycles:

CompoundStructureBiological Activity
1-Methyl-4-phenyl-1,2,3,6-tetrahydropyridine Similar tetrahydro structureKnown for neurotoxic effects but limited therapeutic use
Phenanthroquinolizidine Different functional groupsExhibits varied biological activities but less studied than oxazocines

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 4-benzyl-substituted benzoxazocine derivatives?

  • The synthesis often involves cyclization reactions, such as [3+2]-cycloaddition or rearrangement of hydrazone intermediates. For example, hydrazones can undergo oxidation and cyclization under acidic or basic conditions to form the tricyclic benzoxazocine core. Key reagents include TiCl₄ for electrophilic activation and NaBH₄ for selective reductions .
  • Structural confirmation typically relies on NMR (¹H and ¹³C) and mass spectrometry. For instance, in related benzoxazine derivatives, the benzyl substituent’s resonance appears as a singlet at δ 4.5–5.0 ppm in ¹H NMR, while the oxazocine ring protons show splitting patterns between δ 3.0–4.0 ppm .

Q. How is the purity of 4-benzyl-benzoxazocine derivatives assessed during synthesis?

  • Chromatographic methods (TLC, HPLC) are standard. For example, TLC with a hexane/ethyl acetate (8:2) solvent system can separate intermediates (Rf values: 0.31–0.49 for related compounds) .
  • Melting point analysis is also used; derivatives like tribenzyl analogs exhibit sharp melting points (e.g., 78–93°C), indicating high crystallinity .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yields in benzoxazocine synthesis?

  • Temperature control is critical. For example, reactions involving TiCl₄ require cooling to -10°C to avoid side reactions during electrophilic substitution .
  • Solvent selection (e.g., dry dichloromethane for Friedel-Crafts reactions) and inert atmospheres (N₂/Ar) enhance stability of sensitive intermediates like aldehydes .

Q. What strategies resolve contradictions in spectroscopic data for benzoxazocine derivatives?

  • Discrepancies in NMR signals (e.g., unexpected splitting) may arise from conformational flexibility. DFT calculations can model preferred conformers and predict coupling constants .
  • X-ray crystallography provides definitive structural validation. For example, crystal structures of benzoxazinone analogs confirm substituent orientation and hydrogen bonding .

Q. What pharmacological activities are associated with the benzoxazocine scaffold?

  • Benzoxazocines show potential as kinase inhibitors (e.g., PI3K-γ) and antimicrobial agents. Structure-activity relationship (SAR) studies highlight the importance of the 4-benzyl group for target binding .
  • In vitro assays (e.g., MIC testing against S. aureus) and molecular docking (using AutoDock Vina) are used to evaluate bioactivity and binding modes .

Methodological Considerations

  • Data Interpretation :
    • For conflicting biological data (e.g., varying IC₅₀ values across studies), validate assays using standardized protocols (e.g., ATP concentration in kinase assays) and control compounds .
  • Synthetic Challenges :
    • Side reactions during benzylation can be mitigated using protective groups (e.g., tert-butyldimethylsilyl ethers for hydroxyl protection) .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
4-Benzyl-3,4,5,6-tetrahydro-1H-benzo[f][1,4]oxazocine
Reactant of Route 2
4-Benzyl-3,4,5,6-tetrahydro-1H-benzo[f][1,4]oxazocine

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.